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molecular formula C6H2BF7N2 B8398920 3,4,5-Trifluorophenyldiazonium tetrafluoroborate

3,4,5-Trifluorophenyldiazonium tetrafluoroborate

Cat. No. B8398920
M. Wt: 245.90 g/mol
InChI Key: UGIBRDAZCVDJTG-UHFFFAOYSA-N
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Patent
US08637707B2

Procedure details

To an ice-cooled solution of 3,4,5-trifluoroaniline (2.00 g; 13.6 mmol) in 50% tetrafluoroboric acid (5.0 ml) was added dropwise, with stirring, a solution of sodium nitrite (1.04 g; 15.1 mmol) in water (1.5 ml). After a further 15 minutes at 0° C., the precipitated solid was filtered off and washed with cold diethyl ether. After drying under reduced pressure, 2.91 g (11.8 mmol; 87% of theory) of the title compound were obtained in the form of a colorless powder.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([F:10])[C:8]=1[F:9])[NH2:5].[N:11]([O-])=O.[Na+].[F:15][B-:16]([F:19])([F:18])[F:17].[H+]>O>[F:15][B-:16]([F:19])([F:18])[F:17].[F:1][C:2]1[CH:3]=[C:4]([N+:5]#[N:11])[CH:6]=[C:7]([F:10])[C:8]=1[F:9] |f:1.2,3.4,6.7|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 g
Type
reactant
Smiles
FC=1C=C(N)C=C(C1F)F
Name
Quantity
5 mL
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Step Two
Name
Quantity
1.04 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
1.5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off
WASH
Type
WASH
Details
washed with cold diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying under reduced pressure, 2.91 g (11.8 mmol; 87% of theory) of the title compound
CUSTOM
Type
CUSTOM
Details
were obtained in the form of a colorless powder

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
F[B-](F)(F)F.FC=1C=C(C=C(C1F)F)[N+]#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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